Cas no 412284-19-6 (1-(2-naphthalenyl)-1H-Pyrrole)
1-(2-naphthalenyl)-1H-Pyrrole Chemical and Physical Properties
Names and Identifiers
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- 1-(2-naphthalenyl)-1H-Pyrrole
- 1-(naphthalen-2-yl)-1H-pyrrole
- AKOS000285785
- CS-0363704
- 1-naphthalen-2-ylpyrrole
- SB63016
- SCHEMBL2242869
- A914222
- STK134247
- 412284-19-6
-
- Inchi: 1S/C14H11N/c1-2-6-13-11-14(8-7-12(13)5-1)15-9-3-4-10-15/h1-11H
- InChI Key: RZOKCPPMEHWLQH-UHFFFAOYSA-N
- SMILES: N1(C=CC=C1)C1C=CC2C=CC=CC=2C=1
Computed Properties
- Exact Mass: 193.089149355g/mol
- Monoisotopic Mass: 193.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 4.9Ų
1-(2-naphthalenyl)-1H-Pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM236257-1g |
1-(Naphthalen-2-yl)-1H-pyrrole |
412284-19-6 | 97% | 1g |
$379 | 2021-08-04 | |
| Chemenu | CM236257-5g |
1-(Naphthalen-2-yl)-1H-pyrrole |
412284-19-6 | 97% | 5g |
$1052 | 2021-08-04 | |
| Chemenu | CM236257-10g |
1-(Naphthalen-2-yl)-1H-pyrrole |
412284-19-6 | 97% | 10g |
$1473 | 2021-08-04 | |
| Chemenu | CM236257-1g |
1-(Naphthalen-2-yl)-1H-pyrrole |
412284-19-6 | 97% | 1g |
$*** | 2023-05-30 |
1-(2-naphthalenyl)-1H-Pyrrole Suppliers
1-(2-naphthalenyl)-1H-Pyrrole Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 1-(2-naphthalenyl)-1H-Pyrrole
Introduction to 1-(2-naphthalenyl)-1H-Pyrrole (CAS No. 412284-19-6)
1-(2-naphthalenyl)-1H-Pyrrole, with the CAS number 412284-19-6, is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing a nitrogen atom. The presence of a naphthalene ring in its structure imparts distinctive properties that make it a valuable building block for various applications.
The chemical structure of 1-(2-naphthalenyl)-1H-Pyrrole consists of a pyrrole ring fused to a naphthalene moiety at the 2-position. This structural arrangement provides a conjugated system that enhances its electronic and photophysical properties. The compound's aromatic nature and the presence of the nitrogen atom in the pyrrole ring contribute to its reactivity and stability, making it an attractive candidate for synthetic transformations and functionalization.
In recent years, 1-(2-naphthalenyl)-1H-Pyrrole has been extensively studied for its potential applications in pharmaceuticals and materials science. One of the key areas of interest is its use as an intermediate in the synthesis of bioactive molecules. The compound's ability to undergo various chemical reactions, such as electrophilic substitution, nucleophilic addition, and coupling reactions, makes it a valuable starting material for the development of novel drugs and therapeutic agents.
Research has shown that derivatives of 1-(2-naphthalenyl)-1H-Pyrrole exhibit promising biological activities. For instance, studies have demonstrated that certain derivatives possess anti-inflammatory, antitumor, and antimicrobial properties. These findings have sparked interest in exploring the potential of these compounds for the treatment of various diseases and conditions. The ability to fine-tune the properties of these derivatives through structural modifications further enhances their therapeutic potential.
Beyond pharmaceutical applications, 1-(2-naphthalenyl)-1H-Pyrrole has also found use in materials science. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable and conductive polymers has led to its incorporation into various electronic devices, contributing to advancements in display technology and renewable energy solutions.
The synthesis of 1-(2-naphthalenyl)-1H-Pyrrole can be achieved through several methods, including condensation reactions and cyclization processes. One common approach involves the reaction of 2-bromonaphthalene with pyrrole in the presence of a suitable catalyst. This method provides high yields and good purity, making it suitable for large-scale production. Advances in synthetic methodologies have also led to more efficient and environmentally friendly routes for the preparation of this compound.
In conclusion, 1-(2-naphthalenyl)-1H-Pyrrole (CAS No. 412284-19-6) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers and scientists working in these fields. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in modern chemistry.
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